Selectivity Claim vs. Quantified FGFR3 Selectivity of FGFR3‑IN‑5 and FGFR3‑IN‑4
Fgfr3‑IN‑8 is described by vendors as a 'selective FGFR3 inhibitor', but no IC50 values for FGFR1, FGFR2, or FGFR4 are provided to quantify this selectivity [1]. In contrast, the comparator FGFR3‑IN‑5 exhibits IC50 values of 3 nM (FGFR3), 44 nM (FGFR2), and 289 nM (FGFR1), yielding a 96‑fold selectivity for FGFR3 over FGFR1 and a 15‑fold selectivity over FGFR2 [2]. FGFR3‑IN‑4 reports >10‑fold selectivity for FGFR3 over FGFR1 . TYRA‑300 shows 25‑fold, 14‑fold, and 36‑fold selectivity for FGFR1, FGFR2, and FGFR4, respectively . The absence of numerical selectivity data for Fgfr3‑IN‑8 prevents a direct quantitative comparison and introduces uncertainty in experimental design where selectivity is critical.
| Evidence Dimension | FGFR3 selectivity over other FGFR family members |
|---|---|
| Target Compound Data | Claimed 'selective FGFR3 inhibitor' — no numerical IC50 values reported [1] |
| Comparator Or Baseline | FGFR3‑IN‑5: IC50 3 nM (FGFR3), 44 nM (FGFR2), 289 nM (FGFR1); FGFR3‑IN‑4: IC50 <50 nM, >10‑fold over FGFR1; TYRA‑300: 25‑fold (FGFR1), 14‑fold (FGFR2), 36‑fold (FGFR4) [2] |
| Quantified Difference | Not calculable for Fgfr3‑IN‑8; comparators show 10‑ to 96‑fold selectivity ratios |
| Conditions | Biochemical kinase assays (FGFR3‑IN‑5, FGFR3‑IN‑4); Ba/F3 cell‑based assays (TYRA‑300) |
Why This Matters
Procurement for studies requiring a defined selectivity window should prioritize compounds with disclosed quantitative selectivity data to minimize off‑target confounding.
- [1] MedChemExpress. FGFR3‑IN‑8. Product page. Accessed 2026. View Source
- [2] MedChemExpress. FGFR3‑IN‑5. Product page. Accessed 2026. View Source
